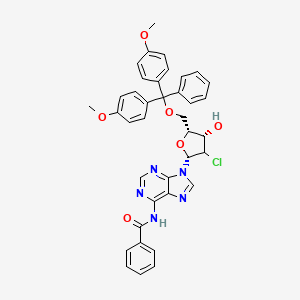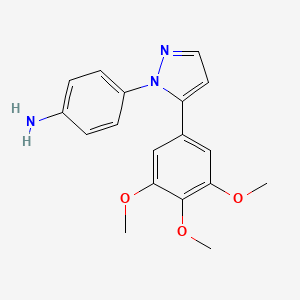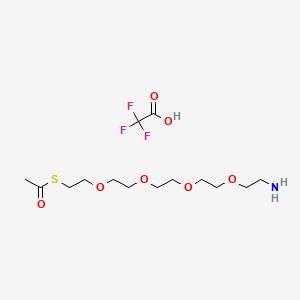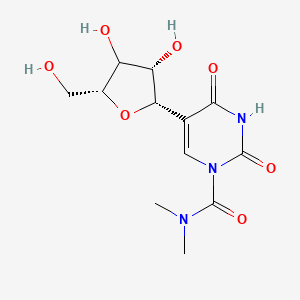![molecular formula C17H16N4O3 B12405844 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HS-243 est un inhibiteur puissant et sélectif de la kinase 1 associée au récepteur de l'interleukine-1 et de la kinase 4 associée au récepteur de l'interleukine-1. Il a montré des activités anti-inflammatoires et anticancéreuses significatives. Le composé a une valeur d'inhibition de la kinase 1 associée au récepteur de l'interleukine-1 de 24 nanomolaires et une valeur d'inhibition de la kinase 4 associée au récepteur de l'interleukine-1 de 20 nanomolaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HS-243 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation subséquente. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et des informations détaillées ne sont pas facilement disponibles dans la littérature publique. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation de liaisons amides et des substitutions aromatiques .
Méthodes de production industrielle
La production industrielle de HS-243 est généralement effectuée dans des installations de fabrication chimique spécialisées. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
HS-243 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : HS-243 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier des substitutions aromatiques.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les groupes nitro dans des conditions acides ou basiques.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de HS-243, qui conservent la structure de base mais ont des groupes fonctionnels différents attachés. Ces dérivés peuvent présenter des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
HS-243 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Employé dans des essais cellulaires pour étudier le rôle des kinases associées au récepteur de l'interleukine-1 dans l'inflammation et le cancer.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires et certains types de cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et anticancéreux
Mécanisme d'action
HS-243 exerce ses effets en inhibant sélectivement la kinase 1 associée au récepteur de l'interleukine-1 et la kinase 4 associée au récepteur de l'interleukine-1. Ces kinases sont impliquées dans les voies de signalisation qui médient les réponses inflammatoires. En inhibant ces kinases, HS-243 réduit la production de cytokines et de chimiokines pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires. De plus, l'inhibition de ces kinases peut conduire à l'induction de l'apoptose dans les cellules cancéreuses, contribuant à son activité anticancéreuse .
Applications De Recherche Scientifique
HS-243 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of interleukin-1 receptor-associated kinases in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mécanisme D'action
HS-243 exerts its effects by selectively inhibiting interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4. These kinases are involved in the signaling pathways that mediate inflammatory responses. By inhibiting these kinases, HS-243 reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Zimlovisertib : Un autre inhibiteur de la kinase associée au récepteur de l'interleukine-1 avec des propriétés anti-inflammatoires similaires.
IRAK4-IN-1 : Un inhibiteur sélectif de la kinase 4 associée au récepteur de l'interleukine-1 avec une puissante activité anti-inflammatoire.
Emavusertib : Un inhibiteur de la kinase associée au récepteur de l'interleukine-1 avec des applications en thérapie anticancéreuse.
Unicité de HS-243
HS-243 est unique en raison de sa forte sélectivité pour la kinase 1 associée au récepteur de l'interleukine-1 et la kinase 4 associée au récepteur de l'interleukine-1, avec une inhibition minimale des autres kinases telles que la kinase 1 activée par le facteur de croissance transformant bêta. Cette sélectivité contribue à ses puissantes activités anti-inflammatoires et anticancéreuses, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C17H16N4O3 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
Clé InChI |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

